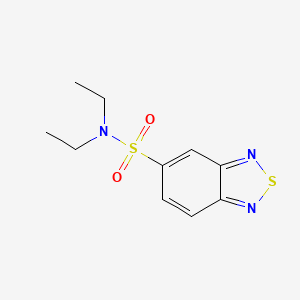
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic implications for various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide works by inhibiting GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal excitability and plays a crucial role in various brain functions. By enhancing GABAergic neurotransmission, N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has the potential to modulate neuronal activity and improve various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in animal models. It increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been associated with anticonvulsant, anxiolytic, and analgesic effects. Additionally, N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has been shown to increase dopamine levels in the brain, which has implications for its potential in treating addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has several advantages for use in scientific research. It is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABA in various brain functions. Additionally, it has been shown to be safe and well-tolerated in humans, making it suitable for clinical trials. However, there are also limitations to its use. N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, it is a highly potent inhibitor of GABA-AT, which may have unintended consequences on other brain functions.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide. One area of interest is its potential in treating addiction, particularly cocaine and nicotine addiction. Additionally, there is ongoing research on its effects on cognitive function and memory. Another area of interest is its potential in treating epilepsy and other neurological disorders. Further studies are needed to fully understand the long-term effects of N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide and its potential therapeutic applications.
Synthesemethoden
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide can be synthesized using a multi-step process involving cyclization, amidation, and thiolation reactions. The synthesis involves the use of various reagents and solvents, including cyclopentanone, 2-fluorobenzaldehyde, piperazine, and carbon disulfide. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in various animal models. Additionally, it has been investigated for its potential in treating addiction, including cocaine and nicotine addiction. N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has also been studied for its effects on cognitive function and memory.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-(2-fluorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3S/c17-14-7-3-4-8-15(14)19-9-11-20(12-10-19)16(21)18-13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLRJANGZJDWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(4-tert-butylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5701973.png)
![N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5701980.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5701988.png)

![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5701999.png)
![6-[(4-fluorophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5702002.png)

![N,N-diethyl-N'-{[(4-methylphenyl)sulfonyl]carbonyl}-1,4-benzenediamine](/img/structure/B5702012.png)

